Cas no 254101-10-5 (Boc-β-HoAsp(OBzl)-OH)

Boc-β-HoAsp(OBzl)-OH structure
Boc-β-HoAsp(OBzl)-OH structure
Product name:Boc-β-HoAsp(OBzl)-OH
CAS No:254101-10-5
MF:C17H23NO6
MW:337.3676
MDL:MFCD01862861
CID:67256
PubChem ID:329747772

Boc-β-HoAsp(OBzl)-OH Chemical and Physical Properties

Names and Identifiers

    • Boc-L-beta-glutamic acid 5-benzyl ester
    • Boc-L-beta-homoaspartic acid 5-benzyl ester
    • Boc-beta-Glu(OBzl)-OH
    • N-Boc-L-beta-glutamic acid 5-benzyl ester
    • Boc-β-Glu(OBzl)-OH
    • Boc-beta-homoaspartic acid(OBzl)
    • Boc-L-beta-Glu(Bzl)-OH
    • Boc-L-beta-homoaspartic acid gamma-benzyl ester
    • BOC-L-ß-HOMOASPARTIC ACID(OBZL)
    • Boc-L-β-glutamic acid 5-benzyl ester
    • Boc-β-homo-Asp(OBzl)-OH
    • Fmoc-β-HoAsp(OtBu)-OH
    • BOC-ASPH(OBZL)-(C*CH2)OH
    • Boc-Beta-HoAsp(OBzl)-OH
    • Boc-b-Glu(OBzl)-OH
    • BOC-B-HOMO-ASP(OBZL)-OH
    • Boc--HoAsp(OBzl)-OH
    • szlig
    • Boc-
    • A-HoAsp(OBzl)-OH
    • (R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
    • (3R)-5-benzyloxy-3-(tert-butoxycarbonylamino)-5-oxo-pentanoic acid
    • (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
    • N-Boc-L-beta-homoaspartic acid 5-benzyl ester
    • Boc-HoAsp(OBzl)-OH
    • Boc-β-HoAsp(OBzl)-OH
    • MDL: MFCD01862861
    • Inchi: 1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
    • InChI Key: FAFJSSKTLCNWRJ-CYBMUJFWSA-N
    • SMILES: O(C(N([H])[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 337.15300
  • Monoisotopic Mass: 337.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.1970
  • Boiling Point: 522.6°Cat760mmHg
  • Flash Point: 269.9°C
  • Refractive Index: 1.523
  • PSA: 101.93000
  • LogP: 2.87880
  • Solubility: Not determined.

Boc-β-HoAsp(OBzl)-OH Security Information

Boc-β-HoAsp(OBzl)-OH Customs Data

  • HS CODE:29242990

Boc-β-HoAsp(OBzl)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B56170-1g
Boc-β-HoAsp(OBzl)-OH
254101-10-5 95%
1g
¥609.0 2022-04-28
eNovation Chemicals LLC
D916270-5g
Boc-L-beta-glutamic Acid 5-Benzyl Ester
254101-10-5 >95%
5g
$745 2023-09-01
AAPPTec
UBD121-5g
Boc-beta-HAsp(OBzl)-OH
254101-10-5
5g
$890.00 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117046-1g
Boc-β-HoAsp(OBzl)-OH
254101-10-5 98%
1g
¥614.90 2023-09-04
Chemenu
CM129628-1g
(R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
254101-10-5 95%
1g
$204 2021-06-09
BAI LING WEI Technology Co., Ltd.
156615-1G
Boc-L-β-glutamic acid 5-benzyl ester, 99%
254101-10-5 99%
1G
¥ 675 2022-04-26
eNovation Chemicals LLC
D502734-5g
Boc-beta-Hoasp(Obzl)-OH
254101-10-5 97%
5g
$466 2024-05-24
AAPPTec
UBD121-1g
Boc-beta-HAsp(OBzl)-OH
254101-10-5
1g
$215.00 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803209-1g
Boc-β-Glu(OBzl)-OH
254101-10-5 98%
1g
¥570.60 2022-09-02
Chemenu
CM129628-10g
(R)-5-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
254101-10-5 95%
10g
$1290 2024-07-28

Additional information on Boc-β-HoAsp(OBzl)-OH

Recent Advances in the Application of Boc-β-HoAsp(OBzl)-OH and Related Compounds in Chemical Biology and Pharmaceutical Research

In recent years, the compound Boc-β-HoAsp(OBzl)-OH (CAS: 254101-10-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This protected amino acid derivative serves as a crucial building block in peptide synthesis, particularly in the development of novel therapeutics and bioactive molecules. The versatility of Boc-β-HoAsp(OBzl)-OH lies in its ability to introduce β-hydroxyaspartic acid residues into peptide chains, which are known to play pivotal roles in modulating protein-protein interactions and enzyme activities. Recent studies have explored its applications in drug discovery, with a focus on targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.

A notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Boc-β-HoAsp(OBzl)-OH in the synthesis of peptidomimetics designed to inhibit key enzymes involved in tumor progression. The researchers utilized solid-phase peptide synthesis (SPPS) to incorporate Boc-β-HoAsp(OBzl)-OH into a series of cyclic peptides, which exhibited enhanced binding affinity and selectivity for matrix metalloproteinases (MMPs). These findings underscore the potential of this compound in the design of next-generation anticancer agents.

Further advancements in the field have highlighted the role of Boc-β-HoAsp(OBzl)-OH in the development of glycopeptide antibiotics. A 2024 study in ACS Chemical Biology reported the successful incorporation of this derivative into vancomycin analogs, resulting in improved antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the importance of the β-hydroxyaspartic acid moiety in enhancing the binding affinity of these analogs to bacterial cell wall precursors, thereby overcoming resistance mechanisms.

In addition to its therapeutic applications, Boc-β-HoAsp(OBzl)-OH has been employed in the study of protein folding and stability. Research published in Biochemistry (2023) utilized this compound to investigate the effects of β-hydroxyaspartic acid residues on the conformational dynamics of model proteins. The results revealed that the introduction of these residues could significantly alter the thermodynamic stability of proteins, offering new insights into the design of protein-based therapeutics and biomaterials.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of Boc-β-HoAsp(OBzl)-OH. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity, as reported in Organic Process Research & Development (2024). These advancements are expected to facilitate the broader adoption of this compound in both academic and industrial settings.

In conclusion, Boc-β-HoAsp(OBzl)-OH (CAS: 254101-10-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery to protein engineering, highlighting its versatility and potential. Future research is likely to explore novel derivatives and analogs, further expanding the utility of this compound in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:254101-10-5)Boc-β-HoAsp(OBzl)-OH
A817848
Purity:99%/99%/99%/99%
Quantity:250mg/1g/5g/10g
Price ($):163.0/259.0/311.0/600.0